2-Amino-1-methylindolin-3-one

Catalog No.
S13623271
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-methylindolin-3-one

Product Name

2-Amino-1-methylindolin-3-one

IUPAC Name

2-amino-1-methyl-2H-indol-3-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(12)9(11)10/h2-5,9H,10H2,1H3

InChI Key

BODRTHOBFMGQAO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C21)N

2-Amino-1-methylindolin-3-one is an organic compound belonging to the indole family, characterized by its unique structure that includes an amino group and a methyl group attached to the indolinone framework. The molecular formula for this compound is C10H10N2OC_{10}H_{10}N_2O, and it features a bicyclic structure consisting of a fused indole and carbonyl moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

  • Oxidation: This compound can be oxidized to form corresponding oxindoles using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the carbon adjacent to the nitrogen atom, leading to the formation of 2-methyl-3-oxindole.
  • Reduction: Reduction reactions can yield indoline derivatives through the use of reducing agents like lithium aluminum hydride, which effectively reduces the carbonyl group.
  • Substitution Reactions: Friedel-Crafts acylation can be performed using aluminum chloride as a catalyst, allowing for the introduction of various substituents onto the aromatic ring.

These reactions demonstrate the versatility of 2-amino-1-methylindolin-3-one in synthetic organic chemistry.

The biological activity of 2-amino-1-methylindolin-3-one is notable, particularly in pharmacology. Compounds with similar structures have shown a range of biological effects, including:

  • Antitumor Activity: Some derivatives exhibit significant antitumor properties, making them candidates for cancer therapy.
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various pathogens, indicating potential use as an antibacterial agent.
  • Neuroprotective Effects: Preliminary studies suggest that derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

These activities are often attributed to the indole structure's ability to interact with biological targets effectively.

Several synthesis methods for 2-amino-1-methylindolin-3-one have been reported:

  • Cyclization of N-Alkylated Anilines: This method involves cyclizing N-alkylated anilines with α,β-unsaturated carbonyl compounds under acidic conditions. This approach is favored for its simplicity and efficiency.
  • Palladium-Catalyzed Cyclization: Another method includes using palladium-catalyzed cyclization of ortho-alkynylanilines, which allows for greater control over reaction conditions and yields high-purity products.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and improve yields significantly .

These methods highlight the adaptability of synthetic approaches tailored to specific research needs.

2-Amino-1-methylindolin-3-one has several applications across various domains:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Interaction studies are crucial for understanding how 2-amino-1-methylindolin-3-one interacts with biological targets. Research indicates that compounds with similar structures can bind effectively to receptors or enzymes, influencing their activity. For instance:

  • Enzyme Inhibition: Some studies have indicated that derivatives may act as enzyme inhibitors, providing insights into their mechanism of action.
  • Receptor Binding Affinity: Investigations into receptor binding affinities help elucidate potential therapeutic effects and side effects associated with these compounds.

These studies are essential for drug development processes and understanding pharmacodynamics.

Several compounds share structural similarities with 2-amino-1-methylindolin-3-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylindoleIndole structure with a methyl groupKnown for its roles in natural products
IndolineBicyclic structure without carbonylSimpler structure; less functional diversity
3-HydroxyindoleHydroxyl group on the indole ringExhibits different reactivity patterns
IsatinIndole derivative with a carbonylKnown for its wide range of biological activities

The uniqueness of 2-amino-1-methylindolin-3-one lies in its combination of amino and methyl groups attached to the indoline framework, which enhances its reactivity and potential biological interactions compared to these similar compounds.

Palladium-Catalyzed Intramolecular Dearomatization Approaches

Palladium-catalyzed intramolecular dearomatization has emerged as a powerful strategy for constructing indolin-3-one scaffolds through the direct functionalization of indole substrates [3] [4]. These methodologies offer significant advantages in terms of atom economy and reaction selectivity, providing access to structurally complex molecules from readily available starting materials [3]. The dearomatization process typically involves the formation of secondary palladium intermediates that undergo subsequent transformations to yield the desired indolin-3-one products [4].

Optimization of Palladium Diacetate/Butyl-XPhos Catalytic Systems

The optimization of palladium diacetate/butyl-XPhos catalytic systems has proven crucial for achieving high yields and selectivity in intramolecular dearomatization reactions [4] [5]. Research has demonstrated that the combination of palladium diacetate (10 mol%) with XPhos ligand (20 mol%) provides optimal catalytic activity for dearomatization processes [4]. The XPhos ligand significantly enhances reaction efficiency compared to other phosphine ligands such as triphenylphosphine, diphenylphosphinoferrocene, and SPhos [4].

Table 1: Optimization of Palladium Catalytic Systems

Catalyst SystemLigandYield (%)Diastereoselectivity
Palladium Diacetate/TriphenylphosphineTriphenylphosphine6615:1
Palladium Diacetate/XPhosXPhos81>20:1
Palladium Diacetate/SPhosSPhos7518:1
Palladium Diacetate/XantphosXantphos4512:1

The superior performance of the XPhos ligand has been attributed to its ability to facilitate rapid activation of palladium(II) precatalysts to active palladium(0) species [5] [6]. Studies have shown that the activation process is significantly accelerated when using sterically bulky phosphine ligands such as XPhos, which prevents the formation of inactive palladium(I) dimers [6]. The optimal catalyst loading for gram-scale synthesis has been determined to be palladium acetonitrile dichloride (2.5 mol%) with XPhos (5 mol%), providing 75% yield while maintaining high diastereoselectivity [4].

Solvent and Base Effects on Reaction Efficiency

Solvent selection plays a critical role in determining the efficiency of palladium-catalyzed dearomatization reactions [4] [7]. Comprehensive screening studies have revealed that toluene provides the most favorable environment for these transformations, outperforming other commonly used solvents including tetrahydrofuran, dimethylformamide, and acetonitrile [4]. The superior performance of toluene has been attributed to its ability to stabilize palladium intermediates while maintaining appropriate solubility for both catalyst and substrates [4].

Base selection is equally important for optimizing reaction conditions [4] [7]. Cesium carbonate has emerged as the preferred base for palladium-catalyzed dearomatization reactions, providing optimal yields when used in 2.0 equivalent amounts [4]. The effectiveness of cesium carbonate compared to other bases such as potassium carbonate and sodium carbonate has been linked to its ability to facilitate transmetalation processes while minimizing side reactions [7].

Table 2: Solvent and Base Effects on Dearomatization Efficiency

SolventBaseTemperature (°C)Yield (%)Reaction Time (h)
TolueneCesium Carbonate100812
TetrahydrofuranCesium Carbonate100653
DimethylformamideCesium Carbonate100584
AcetonitrileCesium Carbonate100524

Temperature optimization studies have established that reactions proceed most efficiently at 100°C, with lower temperatures resulting in incomplete conversion and higher temperatures leading to decomposition of sensitive intermediates [4]. The optimal reaction time has been determined to be 2 hours, providing complete conversion while minimizing the formation of side products [4].

Microwave-Assisted Condensation Techniques

Microwave-assisted synthesis has revolutionized the preparation of indolin-3-one derivatives by dramatically reducing reaction times while improving yields and product purity [8] [9]. These methodologies utilize dielectric heating to achieve rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and selectivity [10]. The application of microwave irradiation to indolin-3-one synthesis has proven particularly effective for condensation reactions involving isatin derivatives [11] [12].

Isatin Derivatives as Key Starting Materials

Isatin derivatives serve as versatile starting materials for the synthesis of 2-amino-1-methylindolin-3-one through various condensation reactions [13] [14]. The electrophilic nature of the carbonyl groups in isatin makes it highly reactive toward nucleophilic species, enabling efficient formation of carbon-carbon and carbon-nitrogen bonds [13]. N-methylisatin has been identified as a particularly effective starting material due to its enhanced reactivity compared to unprotected isatin [14].

The synthesis typically involves the condensation of N-methylisatin with appropriate amino nucleophiles under microwave irradiation [11] [12]. Research has demonstrated that the use of N-methylisatin provides superior yields compared to N-benzyl or N-Boc protected variants [14]. The optimal reaction conditions involve heating the isatin derivative with the amino component in the presence of catalytic amounts of acetic acid under microwave irradiation at 100°C [11].

Table 3: Isatin Derivative Starting Materials

Isatin DerivativeAmino ComponentMicrowave ConditionsYield (%)Reaction Time (min)
N-MethylisatinMethylamine100°C, 400W915
N-BenzylisatinMethylamine100°C, 400W788
Unprotected IsatinMethylamine100°C, 400W4512
N-Boc-IsatinMethylamine100°C, 400W2515

The mechanism of these condensation reactions involves initial nucleophilic attack of the amino component at the electrophilic carbonyl carbon of isatin, followed by cyclization and elimination of water to form the desired indolin-3-one product [13]. The microwave irradiation facilitates rapid heating and efficient mixing, leading to enhanced reaction rates and improved yields [12].

Time-Temperature Profiles for Crystalline Yield Optimization

Optimization of time-temperature profiles is crucial for maximizing crystalline yields in microwave-assisted synthesis of indolin-3-one derivatives [15] [16]. Systematic studies have revealed that controlled heating profiles provide superior results compared to rapid heating to target temperatures [16]. The optimal protocol involves a gradual temperature ramp from room temperature to 100°C over 5 minutes, followed by maintenance at 100°C for an additional 5 minutes [12].

Temperature cycling has emerged as an effective strategy for enhancing crystalline yield and product purity [15]. This approach involves alternating between high and low temperatures to promote nucleation and crystal growth [15]. The optimal cycling protocol consists of heating to 100°C for 2 minutes, cooling to 60°C for 1 minute, and repeating this cycle three times before final cooling [15].

Table 4: Time-Temperature Profile Optimization

Heating ProfileInitial Temp (°C)Final Temp (°C)Ramp Time (min)Hold Time (min)Crystalline Yield (%)
Rapid Heating2510011065
Gradual Ramp251005589
Temperature Cycling25100/602/16 cycles94
Extended Hold2510031582

The enhanced crystalline yields observed with temperature cycling have been attributed to the promotion of nucleation during the heating phases and crystal growth during the cooling phases [15]. This process results in the formation of larger, more uniform crystals with improved purity [15]. The crystallization process is further enhanced by the uniform heating provided by microwave irradiation, which minimizes thermal gradients and promotes homogeneous nucleation [17].

Power optimization studies have established that moderate microwave power (400-500 W) provides optimal results for crystalline yield [17]. Higher power levels can lead to rapid solvent evaporation and poor crystal formation, while lower power levels result in incomplete reactions and reduced yields [17]. The optimal power setting varies depending on the reaction volume and solvent system used [10].

Comparative Analysis of Synthetic Routes

A comprehensive comparison of synthetic methodologies for 2-amino-1-methylindolin-3-one reveals significant differences in efficiency, selectivity, and practical applicability [18] [19]. Each approach offers distinct advantages and limitations that must be considered when selecting an appropriate synthetic strategy [20].

Table 5: Comparative Analysis of Synthetic Routes

Synthetic MethodYield (%)Reaction TimeSelectivityScalabilityCost Effectiveness
Palladium-Catalyzed Dearomatization75-812-3 hoursHighExcellentModerate
Microwave-Assisted Condensation89-945-10 minutesVery HighGoodHigh
Conventional Thermal Methods60-706-12 hoursModerateExcellentHigh
Copper-Catalyzed Oxidative Coupling62-824-6 hoursHighGoodModerate

Palladium-catalyzed dearomatization approaches offer excellent scalability and high selectivity but require expensive catalyst systems and extended reaction times [4] [6]. The method is particularly well-suited for complex molecular frameworks where high stereocontrol is essential [4]. However, the cost of palladium catalysts and specialized ligands can be prohibitive for large-scale applications [6].

Microwave-assisted condensation techniques provide the highest yields and shortest reaction times while maintaining excellent selectivity [9] [11]. These methods are particularly attractive for research applications where rapid synthesis and high purity are priorities [12]. The primary limitations include equipment requirements and potential challenges in scaling to industrial levels [10].

Conventional thermal methods offer the advantage of simplicity and cost-effectiveness but suffer from longer reaction times and lower yields [21] [22]. These approaches remain viable for large-scale production where equipment costs and reaction time are less critical factors [22]. The environmental impact is generally favorable due to the absence of precious metal catalysts [22].

Copper-catalyzed oxidative coupling methods provide a balance between efficiency and cost-effectiveness [19] [23]. These approaches utilize readily available copper catalysts and can be conducted under mild conditions [19]. The yields are generally good, and the methods are amenable to scale-up for industrial applications [23].

Table 6: Environmental and Economic Considerations

MethodCatalyst CostSolvent RequirementsEnergy ConsumptionWaste GenerationOverall Sustainability
Palladium-CatalyzedHighModerateModerateLowModerate
Microwave-AssistedLowLowLowVery LowHigh
Conventional ThermalLowHighHighModerateModerate
Copper-CatalyzedLowModerateModerateLowHigh

The selection of an optimal synthetic route depends on specific application requirements including desired scale, time constraints, cost considerations, and environmental factors [20] [24]. For research applications requiring rapid access to small quantities of high-purity material, microwave-assisted methods are generally preferred [12]. For large-scale production, conventional thermal or copper-catalyzed methods may be more appropriate despite their longer reaction times [19] [23].

Planarity Analysis of Indolinone Ring System

The structural analysis of 2-amino-1-methylindolin-3-one reveals critical insights into the planarity characteristics of its bicyclic core framework. X-ray crystallographic investigations of related indolinone derivatives provide valuable reference data for understanding the planarity deviations within the ring system [1] [2] [3].

Crystallographic studies demonstrate that the indolinone ring system in compounds structurally analogous to 2-amino-1-methylindolin-3-one maintains a generally planar configuration with minimal deviations. The isatin (indol-2,3-dione) ring exhibits planarity with root mean square deviations of 0.0232 Å, which serves as a benchmark for understanding the structural behavior of substituted indolinone frameworks [1]. The molecular structure of the bicyclic core shows that the largest deviation from the least-squares plane typically occurs at the nitrogen atom, with deviations not exceeding 0.020 Å in most indolinone derivatives .

The planarity analysis reveals that the introduction of amino and methyl substituents at positions 2 and 1 respectively does not significantly disrupt the overall planar character of the ring system. Computational studies on indole derivatives indicate that the C2-H bond makes an angle of approximately 6° with respect to the normal to the indole ring bridge, suggesting minimal out-of-plane distortion [5]. The maintenance of planarity is crucial for understanding the electronic properties and reactivity patterns of the compound.

The crystallographic data indicates that the carbonyl group at position 3 typically lies within the plane of the ring system, with the carbonyl oxygen oriented slightly out of plane. This configuration contributes to the overall electronic distribution and influences the hydrogen bonding capabilities of the molecule [6]. The planar conformation facilitates π-electron delocalization across the bicyclic framework, which is essential for the compound's chemical stability and reactivity.

Hydrogen Bonding Networks in Solid State

The solid-state structure of 2-amino-1-methylindolin-3-one is characterized by extensive intermolecular hydrogen bonding networks that significantly influence the crystal packing arrangement. Crystallographic studies of related amino-substituted indolinone derivatives reveal the formation of complex three-dimensional hydrogen bonding patterns [1] [7] [8].

The amino group at position 2 serves as a primary hydrogen bond donor, forming intermolecular N-H···O hydrogen bonds with the carbonyl oxygen of adjacent molecules. The typical N···O distances in such interactions range from 2.98 to 3.12 Å, with N-H···O angles between 167° and 170°, indicating strong directional hydrogen bonding interactions [2]. These interactions are fundamental in stabilizing the crystal lattice and determining the overall packing efficiency.

The methylated nitrogen at position 1 does not participate directly in hydrogen bonding as a donor but can serve as a weak hydrogen bond acceptor. The carbonyl oxygen at position 3 acts as a strong hydrogen bond acceptor, participating in multiple intermolecular interactions. Studies of similar compounds show that O-H···N, N-H···O, and C-H···O hydrogen bonds contribute to the formation of supramolecular aggregations [1].

The hydrogen bonding network typically generates ring motifs, with R₂²(8) patterns being commonly observed in amino-substituted heterocycles [9]. The crystal packing analysis reveals that these hydrogen bonding interactions form one-dimensional chains or two-dimensional networks along specific crystallographic directions. The stabilization energy provided by these hydrogen bonding networks contributes significantly to the thermal stability and mechanical properties of the crystalline material.

Intermolecular C-H···π interactions also contribute to the overall crystal stability, particularly involving the aromatic ring system. These weaker interactions complement the stronger hydrogen bonding patterns and contribute to the formation of layered or column-like structures in the crystal lattice [10] [3].

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis of 2-amino-1-methylindolin-3-one provides detailed information about the electronic environment of individual nuclei within the molecular framework. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that can be systematically assigned based on chemical shift values and coupling patterns observed in related indolinone derivatives [11] [12] [13].

The aromatic protons of the benzene ring typically resonate in the region between 6.8 and 7.5 parts per million. The H-4 proton, positioned ortho to the carbonyl group, appears downfield around 7.4-7.5 parts per million due to the deshielding effect of the adjacent carbonyl functionality. The H-5, H-6, and H-7 protons show characteristic multiplicities and chemical shifts consistent with their positions in the aromatic system. The H-7 proton typically appears as the most upfield aromatic signal around 6.8-7.0 parts per million [13].

The N-methyl group attached to position 1 exhibits a characteristic singlet around 3.2-3.3 parts per million, consistent with methyl groups bonded to nitrogen in similar heterocyclic systems [14]. The amino protons at position 2 typically appear as a broad signal in the range of 4.5-5.5 parts per million, though the exact chemical shift depends on hydrogen bonding interactions and solvent effects.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon at position 3 resonates significantly downfield, typically around 170-175 parts per million, characteristic of ketone functionalities in heterocyclic systems [11]. The aromatic carbons show chemical shifts in the range of 110-140 parts per million, with specific assignments based on their substitution patterns and electronic environments.

The C-2 carbon bearing the amino group typically appears around 110-120 parts per million, while the quaternary carbon at position 3a (the carbon connecting the two rings) resonates around 125-135 parts per million. The N-methyl carbon appears around 26-30 parts per million, consistent with alkyl carbons bonded to nitrogen [13]. The systematic assignment of these resonances is crucial for structural confirmation and purity assessment.

Infrared Vibrational Modes of Functional Groups

The infrared spectroscopic analysis of 2-amino-1-methylindolin-3-one reveals characteristic vibrational frequencies that provide detailed information about the functional groups present in the molecule. The vibrational spectrum is dominated by several key absorption bands that can be assigned to specific molecular motions [15] [12] [16].

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption band in the region of 1680-1700 cm⁻¹. This frequency range is characteristic of lactam carbonyl groups, which are typically shifted to lower frequencies compared to simple ketones due to the conjugation with the nitrogen atom and the ring constraint effects. The exact position within this range depends on the degree of hydrogen bonding and the electronic effects of substituents [12] [16].

The amino group stretches produce characteristic absorption patterns in the 3300-3500 cm⁻¹ region. Primary amino groups typically exhibit two distinct N-H stretching vibrations: an asymmetric stretch around 3400-3500 cm⁻¹ and a symmetric stretch around 3300-3400 cm⁻¹. The exact frequencies and intensities of these bands are influenced by hydrogen bonding interactions in the solid state and intermolecular associations [17] [16].

The aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹, while the aliphatic C-H stretches of the N-methyl group occur slightly below 3000 cm⁻¹. The aromatic C=C stretching vibrations produce medium-intensity bands in the 1500-1600 cm⁻¹ region, which may overlap with N-H bending vibrations from the amino group [16].

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to C-N stretching, C-H bending, and ring deformation modes. The C-N stretching vibrations of the lactam ring typically appear around 1200-1300 cm⁻¹, while aromatic C-H out-of-plane bending modes produce characteristic patterns in the 700-900 cm⁻¹ region. These lower-frequency vibrations provide additional confirmation of the molecular structure and can be used to distinguish between different substitution patterns [15].

Density Functional Theory Calculations

Electron Density Distribution Patterns

Density Functional Theory calculations provide comprehensive insights into the electron density distribution patterns within 2-amino-1-methylindolin-3-one, revealing the electronic structure characteristics that govern its chemical behavior. The electron density analysis utilizing the B3LYP functional with appropriate basis sets demonstrates distinct localization and delocalization patterns across the molecular framework [18] [19].

The electron density distribution shows significant localization around the carbonyl oxygen at position 3, consistent with the high electronegativity of oxygen and the polar nature of the C=O bond. The electron density contours reveal an asymmetric distribution around the carbonyl carbon, with higher density concentrated on the oxygen side, resulting in a substantial dipole moment contribution from this functional group [19].

The aromatic ring system exhibits characteristic π-electron delocalization patterns, with electron density distributed relatively evenly across the benzene ring carbons. However, the fusion with the five-membered lactam ring introduces asymmetry in the electron distribution. The C-2 carbon bearing the amino group shows increased electron density due to the electron-donating effect of the amino substituent, while the C-3a carbon (the bridging carbon) exhibits reduced electron density due to its connection to the electron-withdrawing carbonyl group [18].

The amino group at position 2 demonstrates typical nitrogen lone pair localization, with significant electron density concentrated on the nitrogen atom. This localization contributes to the nucleophilic character of the amino group and influences its hydrogen bonding capabilities. The N-methyl group shows normal alkyl electron distribution patterns, with the electron density gradually decreasing from the nitrogen towards the methyl carbon [19].

Mulliken population analysis reveals the charge distribution across individual atoms, providing quantitative measures of electron density localization. The carbonyl oxygen typically carries a partial negative charge of approximately -0.5 to -0.6 elementary charges, while the carbonyl carbon bears a corresponding partial positive charge. The amino nitrogen shows increased electron density compared to the ring nitrogen, reflecting its different chemical environment and bonding patterns [20] [21].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 2-amino-1-methylindolin-3-one provides crucial information about its electronic properties and reactivity patterns. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, determine the compound's chemical behavior and potential interactions with other molecules [18] [22] [23].

The Highest Occupied Molecular Orbital of 2-amino-1-methylindolin-3-one is predominantly localized on the amino group and the adjacent aromatic system. This orbital distribution indicates that the amino group serves as the primary electron-donating site during chemical reactions. The orbital coefficients show significant contributions from the nitrogen lone pair electrons and the π-system of the aromatic ring, suggesting that nucleophilic reactions would preferentially occur at or near the amino group [18] [22].

The Lowest Unoccupied Molecular Orbital exhibits primary localization on the carbonyl group and the aromatic ring system. The substantial orbital density on the carbonyl carbon indicates that this site is highly susceptible to nucleophilic attack. The extended conjugation between the carbonyl group and the aromatic system results in orbital delocalization that stabilizes the molecule and influences its reactivity patterns [23].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap provides important information about the electronic excitation properties and chemical stability of the compound. Typical calculated energy gaps for indolinone derivatives range from 4.5 to 6.0 electron volts, depending on the level of theory and basis set employed. A relatively large energy gap indicates good chemical stability and reduced reactivity towards electrophilic and nucleophilic reagents [18] [24].

The analysis of frontier molecular orbital coefficients reveals the preferred sites for chemical reactions. The Highest Occupied Molecular Orbital coefficients indicate that electron density is concentrated on the amino nitrogen and the aromatic carbons, making these sites favorable for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital coefficients show that the carbonyl carbon and certain aromatic positions are most susceptible to nucleophilic attack [22] [25].

Secondary frontier orbitals, including the Next Highest Occupied Molecular Orbital and Second Lowest Unoccupied Molecular Orbital, provide additional insights into the electronic structure and reactivity. These orbitals often exhibit different spatial distributions and can become important in reactions involving higher energy pathways or excited state processes. The energy separations between these secondary orbitals and the primary frontier orbitals influence the overall reactivity profile of the molecule [24].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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